(2-Ethoxypropyl)[(3-methyloxetan-3-yl)methyl]amine
Description
(2-Ethoxypropyl)[(3-methyloxetan-3-yl)methyl]amine is a tertiary amine characterized by two distinct substituents:
- 2-Ethoxypropyl group: A propyl chain with an ethoxy (-OCH₂CH₃) moiety attached to the second carbon.
- (3-Methyloxetan-3-yl)methyl group: A methyl-substituted oxetane (four-membered cyclic ether) linked via a methylene bridge.
The compound’s structure combines a flexible ethoxy chain with a rigid oxetane ring, which may influence its physicochemical properties, such as solubility, steric hindrance, and reactivity.
Properties
IUPAC Name |
2-ethoxy-N-[(3-methyloxetan-3-yl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-4-13-9(2)5-11-6-10(3)7-12-8-10/h9,11H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEAWECVXDZLOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)CNCC1(COC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxypropyl)[(3-methyloxetan-3-yl)methyl]amine typically involves the reaction of 2-ethoxypropylamine with 3-methyloxetan-3-ylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxypropyl)[(3-methyloxetan-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amine products.
Scientific Research Applications
(2-Ethoxypropyl)[(3-methyloxetan-3-yl)methyl]amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Ethoxypropyl)[(3-methyloxetan-3-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biochemical processes, ultimately resulting in the desired biological or chemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The table below compares the target compound with structurally related amines, emphasizing functional groups and key properties:
| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Key Properties/Applications | Reference |
|---|---|---|---|---|---|
| (2-Ethoxypropyl)[(3-methyloxetan-3-yl)methyl]amine | C₁₀H₂₁NO₂ | 203.28 | Tertiary amine, ethoxy, oxetane | Inferred: Potential CO₂ adsorption, moderate steric hindrance | N/A |
| Methyl diethanol amine (MDEA) | C₅H₁₃NO₂ | 119.16 | Tertiary amine, hydroxyl, ethoxy | CO₂ adsorption: 2.63 mmol/g; low corrosion, high regeneration efficiency | |
| (2-Methoxyethyl)(3-phenylpropyl)amine | C₁₂H₁₉NO | 193.29 | Secondary amine, methoxy, phenyl | Inferred: Hydrophobic due to phenyl; no CO₂ data | |
| 1-(3-Methoxyphenyl)propan-2-ylamine (3-MeOMA) | C₁₁H₁₇NO | 179.26 | Secondary amine, methoxy, phenyl | High purity (99.9%); pharmacological activity (stimulant analog) | |
| (3-Ethoxypropyl)[(2-methylphenyl)methyl]amine | C₁₃H₂₁NO | 207.31 | Tertiary amine, ethoxy, aryl | No data on applications or adsorption |
Key Comparative Insights
Cyclic vs. Linear Ether Substituents
- Target Compound : The oxetane ring introduces rigidity and may reduce conformational flexibility compared to linear ethers (e.g., MDEA’s ethoxy group). This could lower reactivity with CO₂ due to steric hindrance but enhance thermal stability .
- MDEA : Linear ethoxy and hydroxyl groups improve hydrophilicity and CO₂ absorption via carbamate formation, though reactivity is slower than primary/secondary amines .
Steric and Electronic Effects
- This contrasts with MDEA, where hydroxyl groups facilitate hydrogen bonding and CO₂ capture .
- Aryl-Substituted Analogs (e.g., 3-MeOMA): Phenyl groups enhance lipophilicity, favoring membrane permeability in biological systems but reducing suitability for gas adsorption .
CO₂ Adsorption Potential
While the target compound lacks direct adsorption data, MDEA’s performance provides a benchmark:
Biological Activity
(2-Ethoxypropyl)[(3-methyloxetan-3-yl)methyl]amine is a compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, interactions with molecular targets, and applications in various fields, including medicinal chemistry and biochemistry.
Chemical Structure and Properties
The compound features an ethoxypropyl group and a methyloxetanyl moiety, contributing to its unique chemical properties. Its molecular formula is CHNO, with a molecular weight of approximately 173.27 g/mol.
The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, which leads to changes in cellular signaling pathways and biochemical processes.
Interaction with Biological Targets
- Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes, which may be relevant in therapeutic contexts.
- Receptor Modulation : It may also interact with various receptors, potentially influencing physiological responses.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens.
- Antiproliferative Effects : It has shown potential antiproliferative effects in cancer cell lines, indicating possible applications in oncology.
- Anti-inflammatory Properties : Similar compounds have exhibited anti-inflammatory effects, suggesting that this compound may also possess such properties.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Antiproliferative | Inhibitory effects observed in Hela cells | |
| Enzyme Inhibition | Potential inhibition of specific enzymes |
Applications in Research and Industry
The compound is being investigated for various applications:
- Medicinal Chemistry : As a precursor in the synthesis of pharmaceutical compounds.
- Biochemical Probes : Used to study enzyme mechanisms and protein interactions.
- Polymer Synthesis : Acts as a building block for complex organic molecules and specialty chemicals.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2-Ethoxypropyl)[(3-methyloxetan-3-yl)methyl]amine, considering its ether and amine functionalities?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as alkylation of primary amines with oxetane-containing electrophiles or coupling of pre-formed ether and amine fragments. For example, alkylation of 3-methyloxetan-3-ylmethylamine with 2-ethoxypropyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) can yield the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product .
Q. How can spectroscopic techniques (NMR, MS) be applied to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the oxetane ring protons (δ 4.2–4.6 ppm, multiplet) and ethoxypropyl methyl groups (δ 1.1–1.3 ppm). The amine protons may appear as broad signals unless derivatized .
- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺) and fragmentation patterns, such as cleavage at the ether or amine linkages .
Q. What solvents and reaction conditions minimize decomposition of the oxetane ring during synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) at moderate temperatures (40–60°C) are preferred to avoid ring-opening reactions. Acidic or strongly nucleophilic conditions should be avoided to preserve oxetane stability .
Advanced Research Questions
Q. How can competing side reactions (e.g., over-alkylation or oxetane ring-opening) be mitigated during synthesis?
- Methodological Answer :
- Stepwise Alkylation : Use protective groups (e.g., Boc for amines) to control reactivity. Deprotection under mild acidic conditions (TFA/DCM) minimizes side reactions .
- Kinetic Monitoring : In-situ FTIR or LC-MS can track intermediate formation and adjust reaction parameters dynamically .
Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina can model binding affinities with targets such as GPCRs or kinases, leveraging the compound’s amine and ether motifs as hydrogen bond donors/acceptors .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to evaluate binding kinetics .
Q. How can contradictions in reported biological activity data (e.g., varying IC₅₀ values) be resolved?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) using identical cell lines (e.g., HEK293 for receptor assays) .
- Structural Analog Analysis : Compare activity trends across derivatives (e.g., replacing oxetane with tetrahydrofuran) to isolate pharmacophoric features .
Q. What strategies improve the compound’s stability in aqueous media for in vitro studies?
- Methodological Answer :
- pH Optimization : Buffered solutions (pH 6–7) reduce hydrolysis of the ethoxypropyl group.
- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) enhances long-term storage stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
